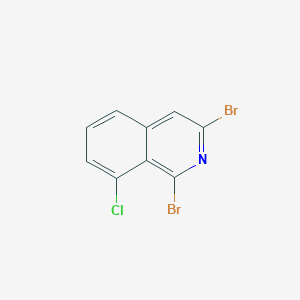
3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms and a methoxy group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the tricyclic indole structure
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole: Lacks the fluorine atoms, resulting in different chemical properties.
2,3-Difluoro-5-methoxy-4-methylbenzoic acid: Shares the methoxy and fluorine groups but has a different core structure.
Uniqueness
3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole is unique due to the combination of fluorine atoms and a methoxy group on the carbazole scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H13F2NO |
|---|---|
Peso molecular |
237.24 g/mol |
Nombre IUPAC |
3,3-difluoro-6-methoxy-1,2,4,9-tetrahydrocarbazole |
InChI |
InChI=1S/C13H13F2NO/c1-17-8-2-3-11-9(6-8)10-7-13(14,15)5-4-12(10)16-11/h2-3,6,16H,4-5,7H2,1H3 |
Clave InChI |
VKKLVQDSOANEOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC3=C2CC(CC3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


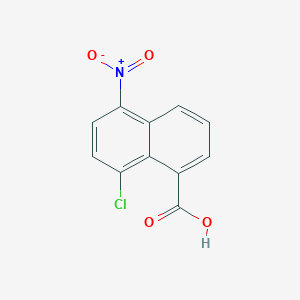
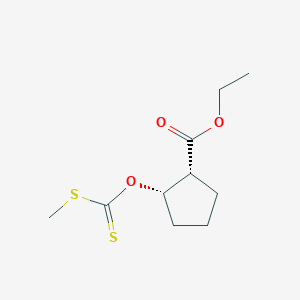

![N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide](/img/structure/B14026743.png)

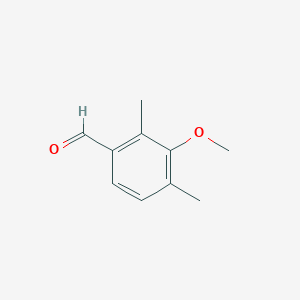



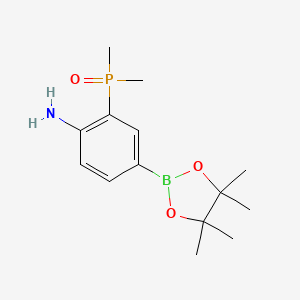
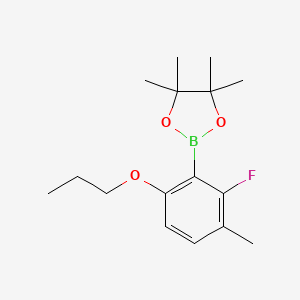

![4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
